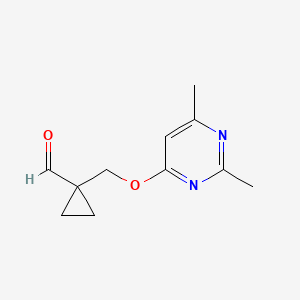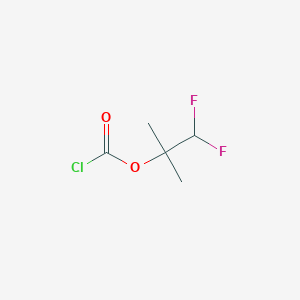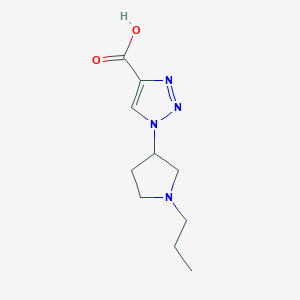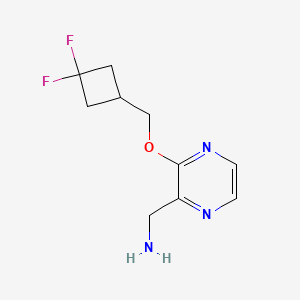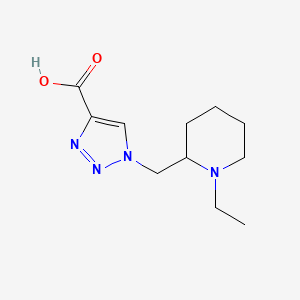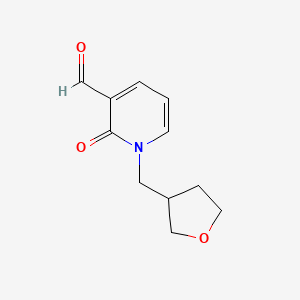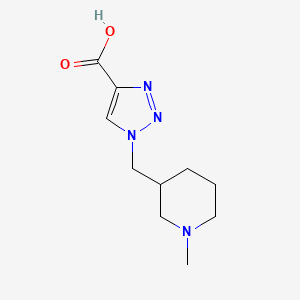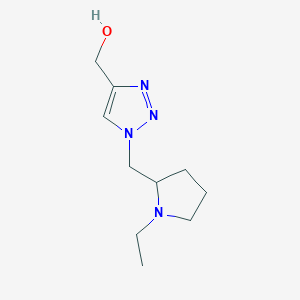
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole (CMTHT) is an organic compound with a unique chemical structure. It is a member of the triazole family, and its chemical structure is composed of a nitrogen atom, two sulfur atoms, one carbon atom, one chlorine atom, and one hydrogen atom. This compound has been studied extensively due to its potential applications in chemical synthesis and medicinal chemistry. CMTHT has been found to have a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is not well understood. However, it is believed that the compound is able to interact with biological molecules, such as enzymes and proteins, in order to exert its biological effects. Specifically, it has been suggested that 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole may act as a competitive inhibitor of certain enzymes, thereby preventing their activity and resulting in a decrease in the activity of other cellular processes. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to interact with certain proteins, such as those involved in signal transduction pathways, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have a variety of biochemical and physiological effects. For example, it has been found to possess antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to possess anti-diabetic effects, as it has been found to reduce blood glucose levels in animal models. Finally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to possess anti-allergic effects, as it has been found to reduce the production of histamine and other allergy-related mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole in laboratory experiments is its low toxicity. 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to be non-toxic in animal models, and thus it is suitable for use in laboratory experiments. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have a wide range of biological activities, making it a useful compound for a variety of experiments. However, there are some limitations to using 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole in laboratory experiments. For example, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is unstable in the presence of light and air, and thus it must be stored in a dark and air-tight container. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is sensitive to moisture and heat, and thus it must be stored in a cool and dry location.
Direcciones Futuras
Given the potential applications of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, there are a number of future directions that could be explored. For example, further research could be conducted to investigate the mechanism of action of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, as well as its potential applications in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate
Aplicaciones Científicas De Investigación
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been studied extensively due to its potential applications in chemical synthesis and medicinal chemistry. In particular, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases. In addition, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have potential applications in the field of nanotechnology, as it can be used to synthesize nanostructures. Finally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been used as a starting material in the synthesis of various other compounds, such as 1-chloromethyl-2-methyl-3-thio-1,2,3-triazole and 4-chloro-2-methyl-3-thio-1,2,3-triazole.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(thiolan-3-yl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWCUSSRJHMBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




